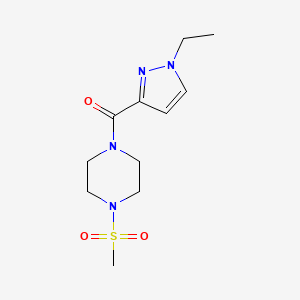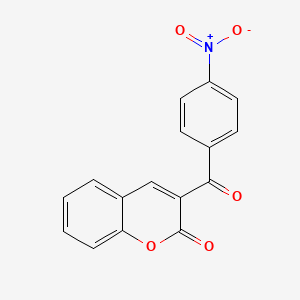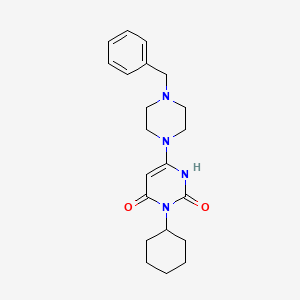![molecular formula C11H12N2O3S2 B6576771 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid CAS No. 688340-61-6](/img/structure/B6576771.png)
5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid” is a complex organic compound. It contains a total of 31 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, and 5 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring. It has 1 aliphatic carboxylic acid and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3-yl group, a pentanoic acid group, and a sulfanylidene group .Applications De Recherche Scientifique
5-OSPT has been studied for its potential use in the treatment of various diseases. The compound has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s. Additionally, 5-OSPT has been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Mécanisme D'action
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is structurally similar to the given compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , and induce leukemia cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to inhibit aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol . This inhibition can help manage complications of diabetes, such as neuropathy, nephropathy, and cataract .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
Similar compounds have been found to exhibit moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to conform to the principles of green chemistry , implying that the synthesis process minimizes or avoids the use of hazardous chemicals and solvents .
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 5-OSPT is relatively straightforward and can be easily achieved in the laboratory. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly water-soluble, which can make it difficult to isolate and purify. Additionally, the compound is relatively expensive to synthesize, which can limit its use in laboratory experiments.
Orientations Futures
Given the potential therapeutic applications of 5-OSPT, further research is needed to explore its potential use in the treatment of various diseases. Additionally, further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore the potential use of 5-OSPT in combination with other compounds for the treatment of various diseases. Finally, further research is needed to explore the potential use of 5-OSPT for the treatment of other diseases, such as cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 5-OSPT has been studied by various researchers. The most common method involves the condensation of thiophene-2-carboxylic acid with 4-hydroxy-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is then heated to a temperature of approximately 250°C for a period of 10-20 minutes. The resulting product is then purified by column chromatography.
Propriétés
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c14-8(15)3-1-2-5-13-10(16)9-7(4-6-18-9)12-11(13)17/h4,6H,1-3,5H2,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVIBJCNPDCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)
![(4Z)-4-[(pyridin-3-yl)methylidene]-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6576704.png)
![ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6576706.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B6576713.png)
![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)


![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6576756.png)
sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate](/img/structure/B6576763.png)
![2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6576776.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6576788.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6576789.png)